molecular formula C9H12ClN3O2 B1480061 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid CAS No. 2091575-07-2

3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid

Cat. No. B1480061
CAS RN: 2091575-07-2
M. Wt: 229.66 g/mol
InChI Key: UNYFTAILOMFNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid” is a chemical compound. It has a molecular formula of C7H10ClN5 . This compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid” can be analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations .

Scientific Research Applications

Medicine: Chemiluminescent Probes

In medical research, this compound is utilized as a chemiluminescent probe. It reacts with superoxide anions or singlet oxygen to produce light emission, a process known as chemiluminescence . This property is particularly useful in assays to measure reactive oxygen species (ROS) within biological systems, which play a crucial role in cell signaling and homeostasis.

Agriculture: Plant Cell Studies

The chemiluminescent properties of this compound also find applications in agriculture, specifically in plant cell studies. It can be used to detect and measure the presence of ROS in plant cells, which is vital for understanding plant stress responses, pathogen defense mechanisms, and the overall health of plants .

Biotechnology: Pharmaceutical Testing

In biotechnology, this compound serves as a reference standard in pharmaceutical testing. Its well-defined structure and properties make it an excellent candidate for quality control and method validation in the synthesis of new drugs .

Environmental Science: Superoxide Anion Detection

Environmental scientists use this compound to detect superoxide anions in various environmental samples. This detection is crucial for monitoring oxidative stress in ecosystems and assessing the impact of pollutants on the environment .

Materials Science: Chemiluminescence in Material Characterization

The compound’s ability to emit light through chemiluminescence is harnessed in materials science for the characterization of materials. It helps in studying the oxidative properties and stability of new materials under development .

Analytical Chemistry: Biochemical Assays

Analytical chemists employ this compound in biochemical assays to quantify superoxide anions produced during cellular processes. Its specificity and sensitivity make it an invaluable tool for studying cellular metabolism and oxidative stress-related diseases .

Future Directions

The future directions for “3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid” could involve further exploration of its synthesis methods, molecular structure, and potential applications, particularly in the pharmaceutical industry .

Mechanism of Action

Target of Action

The primary target of 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid is the superoxide anion (O2–) or singlet oxygen (1O2) . These are reactive oxygen species that play crucial roles in various biological processes, including cellular signaling, host defense, and cell death .

Mode of Action

3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid interacts with its targets through a chemiluminescent reaction . It forms a reversible adduct with the superoxide anion, which then irreversibly decays to produce cold light at approximately 465 nm . This reaction has an apparent rate constant of approximately 105 M–1s–1 .

Biochemical Pathways

The compound’s interaction with superoxide anions and singlet oxygen can affect various biochemical pathways. These pathways are primarily associated with oxidative stress, inflammation, and cell death . The exact downstream effects depend on the specific biological context, including the types of cells involved and their physiological state .

Pharmacokinetics

Its solubility in water, dmso, and dmf suggests that it may have good bioavailability

Result of Action

The chemiluminescent reaction of 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid with superoxide anions and singlet oxygen can be used to detect these reactive oxygen species . This makes the compound a valuable tool for studying cellular processes involving oxidative stress . Its most notable application is in the study of leukocyte function .

Action Environment

The action, efficacy, and stability of 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid can be influenced by various environmental factors. For example, its chemiluminescent reaction is pH-dependent, occurring optimally at pH 5-6.5 . Additionally, it should be stored at -20ºC in the dark to maintain its stability .

properties

IUPAC Name

3-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c10-7-5-11-8-6-12(2-1-9(14)15)3-4-13(7)8/h5H,1-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYFTAILOMFNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid
Reactant of Route 2
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid
Reactant of Route 5
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid
Reactant of Route 6
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.